4-({4-[(Tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}carbamoyl)phenyl acetate
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Overview
Description
4-[(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}ANILINO)CARBONYL]PHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring, a sulfonyl group, and a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}ANILINO)CARBONYL]PHENYL ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of tetrahydrofuran with a suitable amine to form the tetrahydro-2-furanylmethylamine intermediate. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group. The resulting compound is further reacted with aniline derivatives to form the anilino group. Finally, the phenyl acetate moiety is introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}ANILINO)CARBONYL]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}ANILINO)CARBONYL]PHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}ANILINO)CARBONYL]PHENYL ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-ETHOXY-N-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE
- 3,4-DIMETHOXY-N-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE
- 4-MEO-N-(2,2,2-TRICHLORO-1-(TETRAHYDRO-2-FURANYLMETHYL)AMINO)ETHYL)BENZAMIDE
- 2-PHENYL-N-(TETRAHYDRO-2-FURANYLMETHYL)CYCLOPROPANECARBOXAMIDE
Uniqueness
4-[(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}ANILINO)CARBONYL]PHENYL ACETATE is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C20H22N2O6S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
[4-[[4-(oxolan-2-ylmethylsulfamoyl)phenyl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C20H22N2O6S/c1-14(23)28-17-8-4-15(5-9-17)20(24)22-16-6-10-19(11-7-16)29(25,26)21-13-18-3-2-12-27-18/h4-11,18,21H,2-3,12-13H2,1H3,(H,22,24) |
InChI Key |
OMFZBNNMFYZSHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3 |
Origin of Product |
United States |
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